

FT-IR and Mass spectrometry of 6-Bromo-2-methylbenzo[d]oxazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-2-methylbenzo[d]oxazole

Cat. No.: B140654

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **6-Bromo-2-methylbenzo[d]oxazole**

Abstract

This technical guide provides a comprehensive analysis of **6-Bromo-2-methylbenzo[d]oxazole**, a key heterocyclic intermediate in medicinal chemistry and drug development.[1][2][3] As a Senior Application Scientist, this document moves beyond mere data reporting to offer a deep dive into the causality behind the spectroscopic features observed in Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We will explore the principles, detail robust experimental protocols, and interpret the resulting spectra to provide an unambiguous structural confirmation of the title compound. This guide is designed for researchers, scientists, and drug development professionals who rely on precise analytical characterization to advance their work with benzoxazole-based scaffolds.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole nucleus, an aromatic organic compound formed by the fusion of a benzene and an oxazole ring, is a privileged scaffold in medicinal chemistry.[2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] **6-Bromo-2-methylbenzo[d]oxazole** (C_8H_6BrNO) serves as a versatile building block in the synthesis of more complex, biologically

active molecules.[6][7] The strategic placement of a bromine atom provides a reactive site for cross-coupling reactions, while the methyl group can influence molecular conformation and binding affinity.[6]

Given its foundational role, the unequivocal structural confirmation of **6-Bromo-2-methylbenzo[d]oxazole** is paramount. This guide establishes a self-validating analytical workflow using the synergistic techniques of FT-IR and Mass Spectrometry.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes (e.g., stretching, bending), resulting in a unique spectral fingerprint.

Experimental Protocol: FT-IR Spectrum Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is chosen for its simplicity, minimal sample preparation, and reproducibility, making it a highly trustworthy protocol for solid samples.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-grade isopropanol-soaked, lint-free tissue and performing a background scan.
- **Sample Application:** Place a small amount (1-2 mg) of solid **6-Bromo-2-methylbenzo[d]oxazole** powder directly onto the ATR crystal.
- **Pressure Application:** Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. This step is critical for achieving a high-quality spectrum with good signal-to-noise.
- **Data Acquisition:** Collect the spectrum over a standard range of 4000–400 cm^{-1} . Co-add a minimum of 32 scans at a resolution of 4 cm^{-1} to improve the signal-to-noise ratio.

- Post-Acquisition: Clean the crystal thoroughly before analyzing the next sample to prevent cross-contamination.

FT-IR Analysis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for FT-IR analysis using the ATR method.

Spectral Interpretation for 6-Bromo-2-methylbenzo[d]oxazole

The FT-IR spectrum provides clear evidence for the key structural components of the molecule. The expected absorption bands are summarized below.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale & Significance
3100-3000	C-H Stretch	Aromatic (Benzene Ring)	Confirms the presence of the aromatic system. These peaks are typically of medium to weak intensity and appear at higher frequencies than aliphatic C-H stretches. [8]
2980-2850	C-H Stretch	Aliphatic (Methyl Group)	Indicates the presence of the -CH ₃ group. These absorptions are crucial for confirming the "2-methyl" substitution. [8]
~1650-1610	C=N Stretch	Oxazole Ring	A characteristic and strong absorption for the imine functionality within the heterocyclic ring, confirming the oxazole structure. [4] [9]
~1600-1450	C=C Stretch	Aromatic Ring	Multiple bands of varying intensity confirm the benzene ring backbone. Their precise positions can hint at the substitution pattern. [8]

~1250-1200	C-O-C Asymmetric Stretch	Aryl-Alkyl Ether (Oxazole)	A strong, characteristic band for the ether linkage within the oxazole ring, a key identifier of the benzoxazole system. [10]
~900-675	C-H Out-of-Plane Bend	Aromatic Ring	The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, strong bands are expected in this region. [8]
~750-550	C-Br Stretch	Bromo-Aryl	A medium to strong absorption in the lower frequency "fingerprint" region, providing direct evidence for the bromine substituent. [1]

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this analysis, Electron Ionization (EI) is the chosen method. In EI-MS, high-energy electrons bombard the molecule, causing it to ionize (typically by losing an electron to form a radical cation, $M^{+\bullet}$) and fragment in a reproducible manner. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a distinct fragmentation pattern that reveals the molecule's structure.[\[11\]](#)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a microgram-level quantity of **6-Bromo-2-methylbenzo[d]oxazole** into the mass spectrometer, typically via a direct insertion probe or GC inlet.
- **Ionization:** Volatilize the sample in a high-vacuum source chamber and bombard it with a 70 eV electron beam. This standard energy level ensures reproducible fragmentation patterns that are comparable across different instruments, a cornerstone of a trustworthy method.
- **Mass Analysis:** Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole).
- **Detection:** Scan the desired mass range (e.g., m/z 40-300) to detect the ions. The detector measures the abundance of each ion at a specific m/z .

Mass Spectrometry Analysis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometry analysis using the EI method.

Spectral Interpretation for 6-Bromo-2-methylbenzo[d]oxazole

The molecular formula is C_8H_6BrNO . The molecular weight is 210.96 g/mol for the ^{79}Br isotope and 212.96 g/mol for the ^{81}Br isotope.^{[12][13]}

The Molecular Ion Peak ($M^{+\bullet}$): A Definitive Signature The most critical diagnostic feature is the molecular ion region. Due to the natural isotopic abundance of bromine ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$), the mass spectrum will exhibit two molecular ion peaks of nearly equal intensity separated by 2 m/z units.^[14] This "doublet" at m/z 211 and m/z 213 is an unmistakable confirmation of a molecule containing a single bromine atom.

Predicted Fragmentation Pattern The fragmentation of the molecular ion provides further structural proof. The stability of the benzoxazole ring influences the fragmentation pathways.

m/z (for ^{79}Br)	m/z (for ^{81}Br)	Fragment Identity	Fragmentation Pathway
211	213	$[\text{C}_8\text{H}_6\text{BrNO}]^{+\bullet}$	Molecular Ion ($M^{+\bullet}$)
196	198	$[\text{C}_7\text{H}_3\text{BrNO}]^{+\bullet}$	Loss of a methyl radical ($\bullet\text{CH}_3$) from the molecular ion.
132	132	$[\text{C}_8\text{H}_6\text{NO}]^+$	Loss of a bromine radical ($\bullet\text{Br}$) from the molecular ion.
104	104	$[\text{C}_7\text{H}_4\text{N}]^+$	Subsequent loss of carbon monoxide (CO) from the $[\text{M}-\text{Br}]^+$ fragment.

Conclusion

The combined application of FT-IR and Mass Spectrometry provides a robust and self-validating framework for the characterization of **6-Bromo-2-methylbenzo[d]oxazole**. FT-IR confirms the presence of all key functional groups—the aromatic system, the methyl substituent, the C=N and C-O-C bonds of the oxazole ring, and the C-Br bond. Mass spectrometry definitively establishes the molecular weight and confirms the presence of a single bromine atom through its characteristic $M^{+\bullet}/M+2^{+\bullet}$ isotopic pattern, while the fragmentation analysis corroborates the connectivity of the molecular structure. This detailed analytical guide provides researchers with the necessary protocols and interpretative logic to

confidently identify and utilize this important chemical building block in their drug discovery and development endeavors.

References

- Hollas, J. M. (1970). Vapor absorption spectra of benzoxazole, benzimidazole, and benzothiazole near 2850 Å. *Canadian Journal of Chemistry*, 48(11), 1722-1729.
- MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI.
- El-Sayed, N. N. E., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. *Future Science OA*, 4(9), FSO324.
- Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. *Journal of Chemical and Pharmaceutical Research*, 4(6), 2988-2993.
- JETIR. (2019). "GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIVES AND THEIR CHARACTERIZATION". *Journal of Emerging Technologies and Innovative Research*, 6(6).
- Shaik, A. B., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. *Scientific Reports*, 12(1), 1-18.
- ResearchGate. (n.d.). Infrared spectra of benzoxazoles exhibiting excited state proton transfer.
- Sundari, V., & Valliappan, R. (2004). Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles. *Oriental Journal of Chemistry*, 20(3).
- International Journal of Research in Pharmacy and Science. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety.
- ResearchGate. (n.d.). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Kasthuri, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. *ACS Omega*, 4(25), 21013-21022.
- Magritek. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis.
- YouTube. (2023). Bromo pattern in Mass Spectrometry.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
- Millikin University. (n.d.). Table of Characteristic IR Absorptions.

- Zhengzhou HQ Material Co., Ltd. (n.d.). 6-Bromo-2-methylbenzoxazole.
- ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
- National Center for Biotechnology Information. (2024). Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway. PubMed.
- National Institute of Standards and Technology. (n.d.). Benzoxazole, 2-methyl-. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central.
- National Institute of Standards and Technology. (n.d.). Oxazole. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Methyl-2-bromobenzoate. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. 6-BROMO-2-METHYLBENZODOXAZOLE | 151230-42-1 [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. youtube.com [youtube.com]
- To cite this document: BenchChem. [FT-IR and Mass spectrometry of 6-Bromo-2-methylbenzo[d]oxazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140654#ft-ir-and-mass-spectrometry-of-6-bromo-2-methylbenzo-d-oxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com